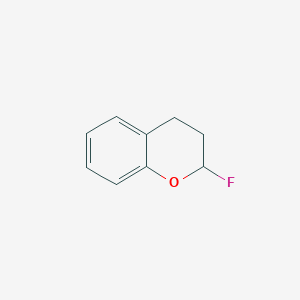
2-Fluorochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorochroman is an organic compound that belongs to the class of fluorochromanes It is characterized by the presence of a fluorine atom attached to the chroman ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorochroman typically involves the fluorination of chroman derivatives. One common method starts with the reaction of chroman with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalytic systems and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluorochroman can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated chromanones or chromanols.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorinated chromanones, chromanols, and various substituted chroman derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluorochroman has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: this compound is utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2-Fluorochroman exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved pharmacological profiles. The exact pathways involved can vary, but often include interactions with cellular signaling cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Chlorochroman: Similar in structure but with a chlorine atom instead of fluorine.
2-Bromochroman: Contains a bromine atom, leading to different reactivity and properties.
2-Iodochroman: The presence of an iodine atom imparts unique characteristics compared to fluorine.
Uniqueness of 2-Fluorochroman
This compound stands out due to the unique properties imparted by the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity, stability, and biological activity. These attributes make this compound a valuable compound for various applications, particularly in the design of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H9FO/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9H,5-6H2 |
InChI Key |
RDBPNHWQMMBSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2OC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


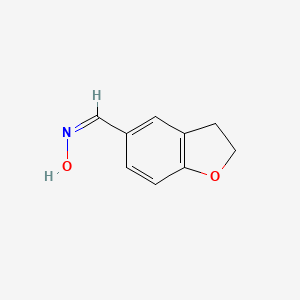
![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)

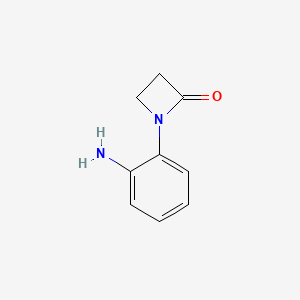


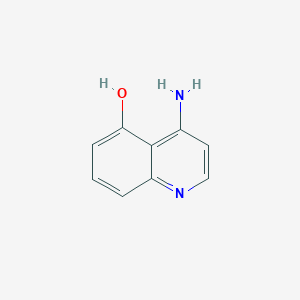
![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)
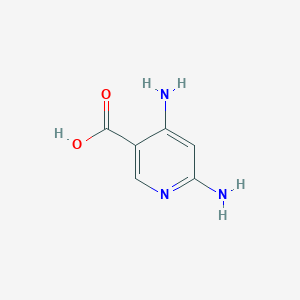
![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)

